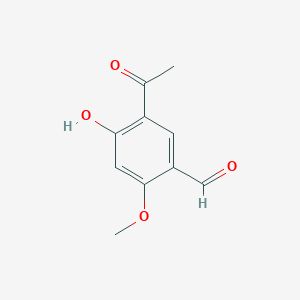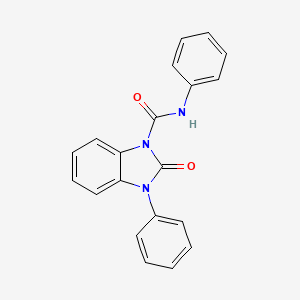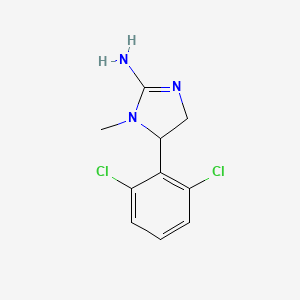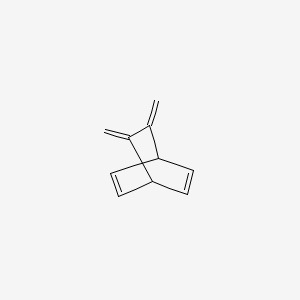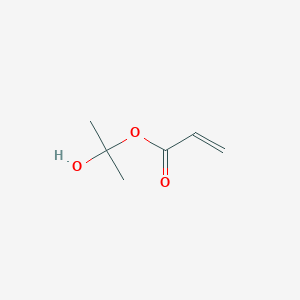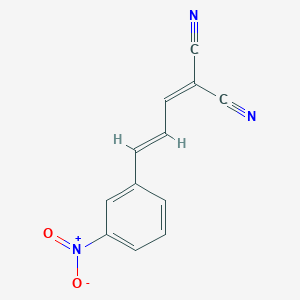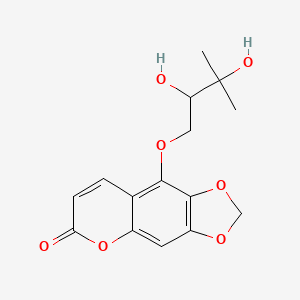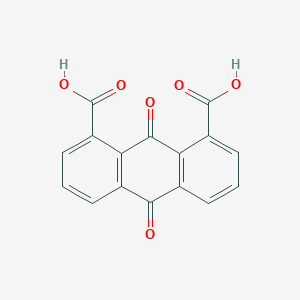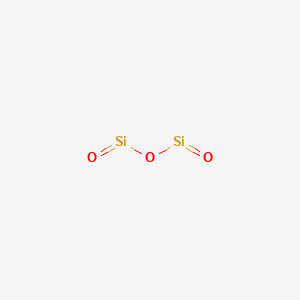![molecular formula C15H13NOS B14659427 {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile CAS No. 51723-73-0](/img/structure/B14659427.png)
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile is an organic compound with the molecular formula C15H13NOS It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with a methoxy group and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile typically involves the reaction of 3-methoxyphenylacetonitrile with a suitable sulfanylating agent. One common method is the nucleophilic substitution reaction where 3-methoxyphenylacetonitrile reacts with a thiol or disulfide compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like sodium hydride or potassium carbonate is used to deprotonate the thiol, facilitating the nucleophilic attack on the nitrile carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
科学研究应用
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the synthesis of heterocyclic compounds and other functionalized aromatic compounds.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl and methoxy groups can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules.
相似化合物的比较
Similar Compounds
(3-Methoxyphenyl)acetonitrile: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
(2-Methoxyphenyl)(phenyl)acetonitrile: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
Thiazole derivatives: Contain a sulfur atom in a heterocyclic ring, offering different biological activities and chemical reactivity.
Uniqueness
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile is unique due to the presence of both methoxy and sulfanyl groups on the phenyl ring, which provides a combination of electronic and steric effects that can be exploited in various chemical reactions and biological applications. The presence of the nitrile group also adds to its versatility as a synthetic intermediate.
属性
CAS 编号 |
51723-73-0 |
|---|---|
分子式 |
C15H13NOS |
分子量 |
255.3 g/mol |
IUPAC 名称 |
2-[2-(3-methoxyphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C15H13NOS/c1-17-13-6-4-7-14(11-13)18-15-8-3-2-5-12(15)9-10-16/h2-8,11H,9H2,1H3 |
InChI 键 |
WMEZSXDRZXSLRO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


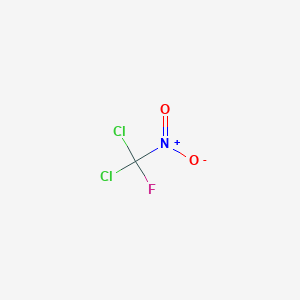
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
